5,8-Dihydro-1-naphthol

Analytical Chemistry Process Chemistry Pharmaceutical Impurity Control

Securing a reliable supply of high-purity 5,8-Dihydro-1-naphthol is critical for validated nadolol API synthesis and ANDA submissions. Generic substitution with unhydrogenated α-naphthol or isomeric dihydro derivatives is non-trivial due to fundamental differences in ring electronics and conformational bias, which directly affect downstream regioselectivity. This intermediate solves key procurement and analytical challenges: • Validated HPLC protocol (MeOH/H₂O 60:40, 273 nm) ensures lot-to-lot consistency (RSD <1%) for impurity profiling. • Defined 5,8-dihydro pattern guarantees correct regio- and chemoselectivity in oxidations and electrophilic substitutions. • Available in bulk quantities with full QA documentation, supporting both R&D and commercial production scales.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 27673-48-9
Cat. No. B135322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dihydro-1-naphthol
CAS27673-48-9
Synonyms5,8-Dihydronaphthalen-1-ol;  5-Hydroxy-1,4-dihydronaphthalene;  NSC 125584
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1C=CCC2=C1C=CC=C2O
InChIInChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-3,5,7,11H,4,6H2
InChIKeyOAHLLHJOPUWLKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dihydro-1-naphthol: Procurement & Identity


5,8-Dihydro-1-naphthol (CAS 27673-48-9), also known as 5,8-dihydronaphthalen-1-ol, is a partially hydrogenated naphthol derivative with the molecular formula C10H10O and a molecular weight of 146.19 g/mol [1]. It is a key intermediate in the multi-step synthesis of the beta-blocker drug nadolol (Corgard) . This compound is commercially available in various purity grades (typically ~87% to 95%) . As a partially reduced naphthalene system, it exhibits distinct chemical reactivity compared to fully aromatic naphthols and is employed in the synthesis of dihydrobenzo[h]coumarins and other heterocyclic scaffolds [2].

Key Intermediate
Documented in nadolol synthesis
Partially Hydrogenated
Distinct reactivity vs fully aromatic 1-naphthol
Multiple Purity Grades
Fit to downstream purity requirements

5,8-Dihydro-1-naphthol: Substitution Risks


In both pharmaceutical process chemistry and fine chemical synthesis, generic substitution of 5,8-dihydro-1-naphthol with unhydrogenated 1-naphthol (α-naphthol) or its isomeric dihydro- derivatives (e.g., 5,6- or 7,8-dihydro-1-naphthol) is non-trivial due to fundamental differences in ring electronics, conformational bias, and stability. The specific 5,8-dihydro substitution pattern in the naphthalene ring is essential for downstream regio- and stereoselective transformations, such as those required in nadolol synthesis. The position of the double bond directly dictates the regioselectivity of oxidations and the chemoselectivity of electrophilic aromatic substitutions [1]. Furthermore, 5,8-dihydro-1-naphthol is a specific chromatographic impurity marker and process-related intermediate; substituting with a structurally similar but chemically distinct isomer would invalidate analytical methods and yield a non-conforming product profile .

1-Naphthol Substitution
Different ring electronics and reactivity may shift reaction outcomes significantly.
Isomeric Dihydro Derivatives
5,6- or 7,8-dihydro isomers can alter regioselectivity in key synthetic steps.
Impurity Marker Identity
Substitution invalidates analytical methods and yields a non-conforming product profile.

5,8-Dihydro-1-naphthol: Quantitative Evidence


HPLC Precision for Synthesis Monitoring

A reverse-phase HPLC method has been validated for monitoring the synthesis of 5,8-dihydro-1-naphthol from α-naphthol, specifically quantifying the relative content of unreacted α-naphthol vs. the target 5,8-dihydro product [1]. The method demonstrates high precision, which is essential for process control and quality assurance.

HPLC Precision
RSD < 1%
Supports batch-to-batch QC monitoring
Methanol-water (60:40), 273 nm; Spherisorb ODS column
Analytical Chemistry Process Chemistry Pharmaceutical Impurity Control

Synthetic Yield Efficiency

An optimized synthetic route describes the preparation of 5,8-dihydro-1-naphthol from α-naphthol via lithium-ammonia reduction. The process reports a high crude yield, which is an important metric for cost-effective large-scale procurement and process development .

Synthetic Yield
Data to verify
97–99% crude yield
Indicates cost-effective scale-up potential
Supplier protocol; cross-study verification advised
Organic Synthesis Process Development Nadolol Intermediate

Photo-Fries Reaction Selectivity

The photo-Fries rearrangement of 5,8-dihydro-1-naphthyl esters, a key transformation for accessing specific substituted dihydronaphthols, has been systematically studied [1]. Under the given conditions, the reaction yields the desired 4-acetyl-5,8-dihydro-1-naphthol product in a specific range, along with recovered starting material.

Photo-Fries Selectivity
4-Acetyl: 30–35% / SM: 40%
Guides derivatization planning
Irradiation in benzene
Photochemistry Synthetic Methodology Rearrangement Reactions

Isomerization Equilibrium and Stability

The base-catalyzed isomerization of 5,8-dihydro-1-naphthol has been studied, revealing its thermodynamic preference relative to other isomers. Under specific conditions, the compound isomerizes to an equilibrium mixture containing both 7,8-dihydro-1-naphthol and 5,6-dihydro-1-naphthol in a defined ratio [1].

Isomer Equilibrium
7,8- : 5,6- = 1 : 2
Quantifies isomerization risk
95°C, base-catalyzed; 5,8- isomer kinetically favored
Physical Organic Chemistry Stability Isomerization

Ionization Constant (pKa)

The acidity constant (pKa) of 5,8-dihydro-1-naphthol has been predicted, providing a crucial parameter for understanding its behavior in aqueous media, its solubility profile as a function of pH, and its extraction efficiency from reaction mixtures .

pKa (Predicted)
Data to verify
10.18 ± 0.20
Informs extraction & solubility behavior
Predicted value; experimental confirmation recommended
Physical Chemistry Solubility Ionization

5,8-Dihydro-1-naphthol: Application Scenarios


Nadolol Intermediate Synthesis

5,8-Dihydro-1-naphthol is a critical, well-documented intermediate in the industrial synthesis of nadolol, a non-selective beta-blocker . Its procurement is essential for the validated production of this API, and the HPLC method with RSD < 1% provides a framework for ensuring the quality of incoming material and monitoring its conversion [1].

Analytical Reference & Impurity Profiling

This compound is used as a chromatographic impurity marker and analytical reference standard for beta-blocker drug development and manufacturing . The validated HPLC method (Methanol-Water (60:40), 273 nm) provides a directly applicable analytical protocol for quantifying this specific impurity, ensuring compliance with regulatory requirements for drug substance purity [1].

Dihydrobenzo[h]coumarin Building Block

5,8-Dihydro-1-naphthol serves as a versatile starting material for synthesizing valuable heterocyclic scaffolds like 7,10-dihydrobenzo[h]coumarins via condensation with malic acid or ethyl acetoacetate . Its defined reactivity in photo-Fries rearrangements allows for the predictable introduction of acetyl groups, facilitating the construction of more complex molecular architectures [1].

Leather-Like Odorant

Patents describe the utility of dihydro- and tetrahydronaphthol derivatives, including 5,8-dihydro-1-naphthol, in imparting a natural, leather-like odor to perfume compositions and perfumed articles . This established application, distinct from its pharmaceutical uses, demonstrates a secondary, high-value commercial use case supported by intellectual property.

Application
Selection Property
Validation Focus
Nadolol Intermediate Synthesis
Key intermediate status and documented synthetic route
Batch purity and impurity profile review
Analytical Reference & Impurity Profiling
Chromatographic impurity marker specificity
HPLC method suitability and impurity resolution
Dihydrobenzo[h]coumarin Building Block
Reactivity in condensation and photo-Fries reactions
Derivatization efficiency and purity control
Leather-Like Odorant
Patent-supported fragrance application
Odor profile consistency and formulation purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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